

Pharmacokinetics and pharmacodynamics of NVP-BEZ 235-d3 in vivo

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The In Vivo Profile of NVP-BEZ235: A Dual PI3K/mTOR Inhibitor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

NVP-BEZ235, a potent dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), has demonstrated significant antitumor activity in a variety of preclinical cancer models.[1][2][3] By targeting two key nodes in a critical cell signaling pathway, NVP-BEZ235 effectively disrupts processes that lead to tumor growth, proliferation, and survival.[4][5][6] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of NVP-BEZ235, compiled from pivotal preclinical and early clinical studies.

Pharmacokinetics

Pharmacokinetic studies of NVP-BEZ235 have been conducted in both animal models and human clinical trials, revealing dose-proportional increases in exposure, albeit with high interindividual variability.[7][8] In a phase I study involving patients with advanced solid tumors, oral administration of NVP-BEZ235 resulted in peak plasma concentrations occurring approximately 3 hours after administration.[8] Preclinical studies in mice have also demonstrated the oral bioavailability of NVP-BEZ235, with measurable concentrations in both plasma and brain tissue following administration.



Table 1: Pharmacokinetic Parameters of NVP-BEZ235 in Humans (Single Agent, Day 1)

Dose (mg)	Cmax (ng/mL, mean ± SE)	AUC0-24 (hr*ng/mL, mean ± SE)	Tmax (hours, median)
200	45.2 ± 11.4	433.4 ± 96	3.8 ± 1.6
400	101.8 ± 22.4	741.3 ± 171.2	2.5 ± 0.9
800	243.0 ± 52.7	2081.5 ± 666.2	2.6 ± 0.8

Data from a Phase Ib study in patients with advanced solid malignancies.[8]

Pharmacodynamics

The in vivo pharmacodynamic effects of NVP-BEZ235 are characterized by the significant inhibition of the PI3K/Akt/mTOR signaling pathway, leading to potent antitumor activity. This is evidenced by the dose-dependent reduction in the phosphorylation of key downstream effectors such as Akt, S6 ribosomal protein, and 4E-BP1 in tumor tissues.[9][10][11] This target engagement translates to observable anti-cancer effects, including tumor growth inhibition, induction of apoptosis, and cell cycle arrest.[1][12][13]

Table 2: In Vivo Pharmacodynamic Effects of NVP-BEZ235 in Preclinical Cancer Models



Cancer Model	Animal Model	Dose and Regimen	Key Pharmacodyna mic Effects	Reference
Renal Cell Carcinoma (786- O and A498 xenografts)	Nude/beige mice	Daily oral gavage for 21 days	Growth arrest; inhibition of Akt and S6 phosphorylation; induction of apoptosis; reduction in tumor cell proliferation.[1]	[1]
Gastric Cancer (NCI-N87 xenografts)	Athymic nude mice	20 or 40 mg/kg/day for 2 weeks	53% and 70% tumor growth suppression, respectively; dephosphorylatio n of AKT and S6 protein.[10]	[10]
Renal Cell Carcinoma (786- 0 and A498 xenografts)	Nude mice	15 mg/kg daily	Reduced tumor volumes by 75% and 44.6%, respectively; decreased expression of phospho-TAK1, phospho-c-Jun, and phospho-lκB-α.[12]	[12]
Glioma (U87 intracranial model)	Male nude mice	25 mg/kg or 45 mg/kg daily	Extended median survival by 7 and 14 days, respectively.[14]	[14]

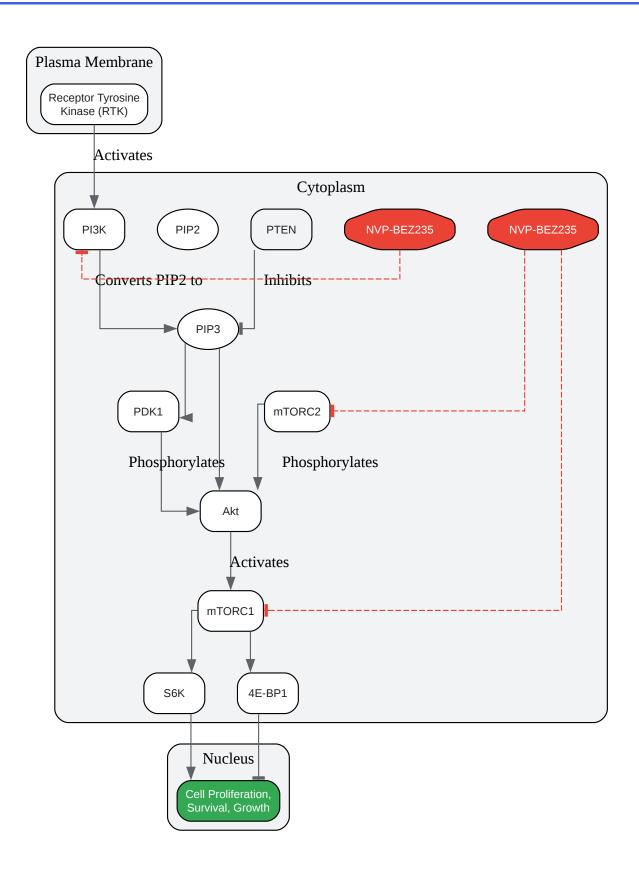


Thyroid Cancer (K1 and C643 xenografts)	Nude mice	25 mg/kg/day	Inhibition of tumor growth. [13]	[13]
Bladder Cancer (MBT-2 orthotopic model)	C3H/He mice	40 μM intravesical administration	Significantly lower bladder weights; reduced pAkt, pS6, and p4EBP1 levels in tumor tissues.	[11]
Renal Cell Carcinoma (Caki-1 and 786- 0 xenografts)	Female nude mice	30 mg/kg/day for 20 days	Significantly smaller tumor size and weight compared to control.[15]	[15]

Signaling Pathways and Experimental Workflows

The primary mechanism of action of NVP-BEZ235 is the inhibition of the PI3K/Akt/mTOR signaling cascade, a pathway frequently dysregulated in cancer.[5][16][17] The following diagrams illustrate this pathway and a typical experimental workflow for evaluating the in vivo efficacy of NVP-BEZ235.

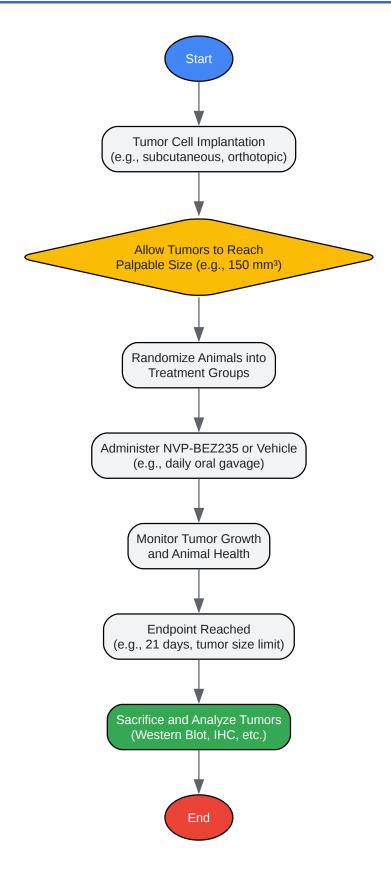




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Caption: PI3K/Akt/mTOR signaling pathway with NVP-BEZ235 inhibition points.





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Caption: General experimental workflow for in vivo efficacy studies of NVP-BEZ235.



Experimental Protocols

The in vivo evaluation of NVP-BEZ235 has been conducted across a range of preclinical models, with standardized methodologies to ensure robust and reproducible data.

Table 3: Common Methodologies for In Vivo Studies with NVP-BEZ235

Parameter	Description		
Animal Models	Typically 6- to 8-week-old female athymic nude or nude/beige mice are used. For specific cancer types, other strains like C3H/He mice may be employed.[9][11][14]		
Tumor Implantation	Cancer cell lines (e.g., U87, 786-O, Caki-1) are injected subcutaneously into the flank of the mice. For certain models, orthotopic or intracranial implantation is performed.[9][14][15]		
Dosing and Administration	NVP-BEZ235 is commonly administered daily via oral gavage at doses ranging from 15 mg/kg to 45 mg/kg.[12][14][15]		
Vehicle	A common vehicle for NVP-BEZ235 is a solution of N-methylpyrrolidone (NMP) and polyethylene glycol 300 (PEG300), often in a 1:9 or 10:9 volume ratio.[9][14]		
Pharmacodynamic Analysis	Tumors are excised at the end of the study or a specific time points after treatment. Tumor lysates are then analyzed by Western blotting for key biomarkers such as phospho-Akt (Ser473), phospho-S6, and total protein levels. Immunohistochemistry (IHC) is also used to assess protein expression and localization within the tumor tissue.[1][9][13]		

Western Blotting Protocol Outline:



- Excised tumors are homogenized and lysed in a suitable buffer containing protease and phosphatase inhibitors.
- Protein concentration in the lysates is determined using a standard assay (e.g., BCA).
- Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
- The membrane is blocked to prevent non-specific antibody binding.
- The membrane is incubated with primary antibodies against the proteins of interest (e.g., p-Akt, Akt, p-S6, S6, β-actin).
- After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
- The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Conclusion

NVP-BEZ235 demonstrates a robust in vivo profile, characterized by oral bioavailability and potent, dose-dependent inhibition of the PI3K/Akt/mTOR signaling pathway. This translates to significant antitumor efficacy across a range of preclinical cancer models. The data summarized in this guide provide a valuable resource for researchers and drug development professionals working on PI3K/mTOR inhibitors and related cancer therapies. Further investigation into the deuterated form, NVP-BEZ235-d3, may reveal an altered pharmacokinetic profile, potentially enhancing its therapeutic index.

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